



INTERCEPT® Blood System Technical Support Center

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Compound of Interest		
Compound Name:	Amotosalen	
Cat. No.:	B1665471	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the INTERCEPT® Blood System.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the INTERCEPT Blood System?

The INTERCEPT Blood System utilizes a pathogen inactivation technology to enhance the safety of platelet and plasma components. The process involves the addition of a synthetic psoralen, **amotosalen**, to the blood product. **Amotosalen** penetrates cellular and nuclear membranes of pathogens and leukocytes and intercalates into the nucleic acids (DNA and RNA).[1][2][3] Subsequent illumination with Ultraviolet A (UVA) light causes covalent crosslinking of the nucleic acids, which blocks replication and renders the pathogens and leukocytes inactive.[1][2][4][5] Following illumination, a Compound Adsorption Device (CAD) is used to reduce the levels of residual **amotosalen** and its photoproducts.[1][2][4]

Q2: For which blood components is the INTERCEPT Blood System approved?

The FDA has approved the INTERCEPT Blood System for the pathogen reduction of apheresis platelets and plasma.[6]

Q3: What are the key benefits of using the INTERCEPT Blood System?



The primary benefits include:

- A material reduction in the risk of transfusion-transmitted infections.
- Elimination of the need for serologic testing for cytomegalovirus (CMV).[6]
- Elimination of the need for gamma irradiation to prevent transfusion-associated graft-versus-host disease (TA-GVHD).[6]

Q4: Are there any contraindications for using INTERCEPT-treated blood components?

Yes, contraindications include:

- Preparation of platelet or plasma components intended for patients with a history of hypersensitivity reaction to amotosalen or other psoralens.
- Preparation of components for neonatal patients treated with phototherapy devices that emit specific wavelengths of light, due to the potential for erythema.

Q5: What should I do if the INTERCEPT INT100 Illuminator displays a "System Issue" screen?

The "System Issue" message indicates a critical issue with the illuminator. You should turn the illuminator OFF, wait 10 seconds, and then turn it back on. If the "System Issue" screen persists, you should contact an authorized service representative for assistance.[4]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the INTERCEPT Blood System process.

Issue 1: INTERCEPT INT100 Illuminator Error Message

Problem: The illuminator displays a red-bordered pop-up screen with an icon of an exclamation point in a yellow diamond.[4][5]

Possible Causes & Solutions:



Cause	Solution
Incorrect Set Loading	Ensure the processing set, including all tubing containing the blood product, is correctly placed within the illumination chamber. The illumination container should not be folded.[4][5]
Incorrect Barcode Entry	Verify that the barcodes and the chamber position of each container are correctly entered into the illuminator.[4][5]
Bulb Failure	The illuminator will detect bulb failures. If a bulb fails, the second bulb in the pair will also be turned off to ensure uniform illumination. The system will automatically adjust the illumination time. If the issue persists, contact a Cerusauthorized service representative.[4]
Illumination Interruption	Avoid interrupting the illumination process unless absolutely necessary. A partially illuminated unit cannot be re-treated and must be discarded as a claim of pathogen inactivation cannot be supported.[4][5]

Issue 2: Leak Detected in the Processing Set

Problem: A leak is observed in the processing set during any stage of the procedure.

Immediate Action:

- Stop the process immediately.
- The plasma or platelet product must be discarded.[1]
- Treat all materials as biohazardous waste and dispose of them according to your facility's guidelines.[4]

Investigation:



- Carefully inspect the processing set for any visible signs of damage, such as punctures or abrasions.[4]
- Review handling procedures to ensure that manipulation does not cause pinching, friction, or excessive pressure on the containers.[4]

Issue 3: Incomplete Amotosalen Addition

Problem: The entire volume of the **amotosalen** solution does not appear to have been transferred to the blood product.

Possible Causes & Solutions:

Cause	Solution
Kinked or Obstructed Tubing	Ensure all tubing is straight and free of kinks or obstructions.
Incorrect Clamp Operation	Verify that all clamps are in the correct open/closed position to allow for proper flow.
Improper Bag Positioning	Ensure the amotosalen container is positioned correctly to allow for complete gravity-fed transfer.

Issue 4: Slow or Stalled Flow Through the Compound Adsorption Device (CAD)

Problem: The plasma or platelet product does not flow through the CAD at the expected rate or stops flowing completely.

Possible Causes & Solutions:



Cause	Solution
Air Lock in the System	Gently tap the tubing and CAD to dislodge any air bubbles that may be obstructing flow.
Kinked or Obstructed Tubing	Check the entire length of the tubing for any kinks or obstructions.
Improper Positioning	Ensure the illumination container is hung at a sufficient height to allow for proper gravity flow through the CAD.

Experimental Protocols & Workflows Protocol 1: Standard INTERCEPT Pathogen Inactivation Process

This protocol outlines the key steps for the pathogen inactivation of platelets and plasma using the INTERCEPT Blood System.

Preparation:

- Prepare the blood product according to approved specifications.
- Ensure the INTERCEPT INT100 Illuminator is powered on and has passed its self-check.

• Amotosalen Addition:

- Aseptically connect the blood product to the INTERCEPT processing set.
- Allow the blood product to mix with the amotosalen solution.[4]

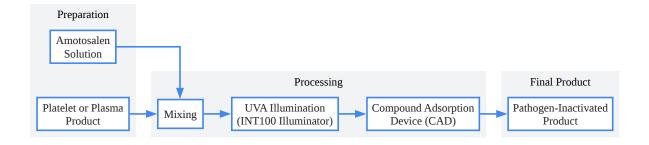
UVA Illumination:

- Load the illumination container into the INTERCEPT INT100 Illuminator.
- Ensure the container and all tubing containing the product are correctly positioned within the illumination chamber.[4][5]



- Enter the required information via the illuminator's user interface.
- Initiate the UVA illumination cycle. The illuminator will deliver a controlled dose of UVA light.[1][4]
- Compound Adsorption:
 - Once illumination is complete, remove the processing set from the illuminator.
 - Hang the illumination container to allow the treated blood product to flow by gravity through the Compound Adsorption Device (CAD).[1]
- Storage:
 - The pathogen-inactivated product is collected in the final storage containers.
 - The product is now ready for storage or transfusion according to standard procedures.

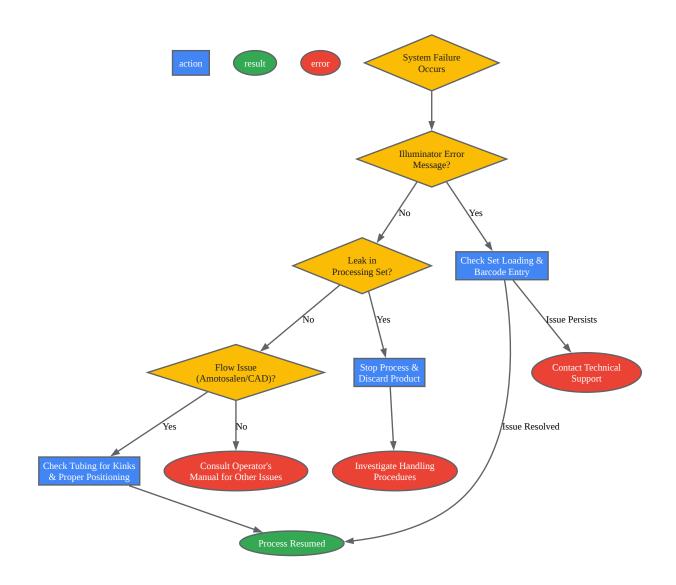
Diagrams



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Caption: High-level workflow of the INTERCEPT Blood System pathogen inactivation process.





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Caption: A logical flow diagram for troubleshooting common INTERCEPT Blood System failures.

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